2-Iodo-4,5-dimethyl-1,3-thiazole

Description

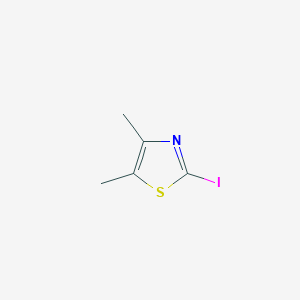

2-Iodo-4,5-dimethyl-1,3-thiazole (molecular formula: C₅H₆INS) is a halogenated thiazole derivative characterized by an iodine atom at position 2 and methyl groups at positions 4 and 5 of the heterocyclic ring. Its SMILES notation is CC1=C(SC(=N1)I)C, and it has a molecular weight of 239.93 g/mol . Thiazoles are biologically significant heterocycles due to their presence in pharmaceuticals, agrochemicals, and natural products . Predicted collision cross-section (CCS) values for its adducts range from 125.9 to 138.1 Ų, suggesting moderate molecular size and polarity .

Properties

Molecular Formula |

C5H6INS |

|---|---|

Molecular Weight |

239.08 g/mol |

IUPAC Name |

2-iodo-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C5H6INS/c1-3-4(2)8-5(6)7-3/h1-2H3 |

InChI Key |

CJROBJQQMDDHLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)I)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 2-iodo-4,5-dimethyl-1,3-thiazole and its derivatives can inhibit the growth of various pathogenic bacteria and fungi. For example, a study evaluated several thiazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating promising results for potential therapeutic applications .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Novel imidazo[2,1-b]thiazole derivatives have been synthesized that display potent antiviral effects against various viruses, including Coxsackie B4 virus and feline herpes virus. The incorporation of the thiazole moiety appears to enhance the biological activity of these compounds .

Drug Development

this compound serves as a scaffold for the development of new drugs targeting infectious diseases. Its structural modifications can lead to enhanced efficacy and reduced toxicity in drug candidates .

Agricultural Applications

Herbicide Safening Agent

In agricultural research, derivatives of this compound have been explored as safening agents that mitigate herbicide injury to crops. A patent describes the use of thiazolecarboxylic acids to protect crops like corn and rice from herbicidal damage while maintaining their efficacy against weeds. This dual action is crucial for sustainable agricultural practices as it allows for effective weed control without harming crop yield .

Material Science

Synthesis of Functional Materials

The compound has been utilized in the synthesis of novel materials with specific electronic properties. For instance, its reactivity in coupling reactions has been exploited to create functionalized polymers and materials with potential applications in electronics and photonics . The ability to modify the thiazole structure allows for tailored properties suitable for various applications.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several new thiazole derivatives for their antimicrobial activities. The results indicated that compounds containing the this compound structure exhibited significant inhibition against multiple bacterial strains. Table 1 summarizes the antimicrobial activity data:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 2-Iodo-4,5-dimethyl-thiazole | Staphylococcus aureus | 15 |

| 2-Iodo-4,5-dimethyl-thiazole | Escherichia coli | 18 |

| 2-Iodo-4,5-dimethyl-thiazole | Pseudomonas aeruginosa | 12 |

Case Study 2: Herbicide Interaction

In an agricultural setting, a series of experiments were conducted to assess the effectiveness of thiazole derivatives as herbicide safeners. The results showed a significant reduction in crop injury when treated with a combination of acetamide herbicides and thiazole derivatives compared to herbicides alone:

| Treatment | Crop Injury (%) | Weed Control (%) |

|---|---|---|

| Herbicide Only | 45 | 85 |

| Herbicide + Thiazole Safener | 20 | 80 |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-Iodo-4,5-dimethyl-1,3-thiazole with key analogs:

Key Findings

Reactivity and Synthetic Utility: The iodine atom in this compound enables participation in halogen-bonding and Suzuki-Miyaura coupling reactions, distinguishing it from non-halogenated analogs like 4,5-dimethyl-1,3-thiazole . In contrast, 2-hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride serves as a precursor for synthesizing hydrazone derivatives due to its reactive hydrazine group .

Physicochemical Properties: The log Kow of 4,5-dimethyl-1,3-thiazole (2.09) indicates moderate lipophilicity, while the iodine substituent in this compound likely increases hydrophobicity, though experimental data are lacking . The fluoroanilino derivative exhibits strong hydrogen-bonding networks (N-H···N), enhancing crystalline stability, a feature absent in the iodo analog .

Biological and Industrial Applications :

- MTT bromide, a tetrazolium salt derived from 4,5-dimethylthiazole, is pivotal in cytotoxicity assays due to its redox activity in viable cells .

- 4,5-Dimethyl-1,3-thiazole is employed in food flavoring, whereas halogenated derivatives like the iodo compound are explored in medicinal chemistry for targeted drug design .

Q & A

Basic: What are the key synthetic strategies for introducing iodine into the 2-position of 4,5-dimethyl-1,3-thiazole?

To iodinate the 2-position of 4,5-dimethyl-1,3-thiazole, researchers often employ halogenation or nucleophilic substitution. Direct iodination using reagents like N-iodosuccinimide (NIS) under controlled conditions (e.g., in dichloromethane at 0–25°C) is effective. Alternatively, halogen exchange via Finkelstein reaction (using NaI in acetone) can replace a pre-existing leaving group (e.g., bromide) at the 2-position. For regioselective iodination, directing groups or steric effects from the 4,5-dimethyl substituents may guide iodine placement. Reference iodination protocols for similar thiadiazoles suggest stoichiometric control to avoid over-iodination .

Advanced: How can regioselective iodination of 4,5-dimethyl-1,3-thiazole be optimized to minimize di- or poly-iodinated byproducts?

Optimization involves:

- Temperature control : Lower temperatures (e.g., 0°C) slow reaction kinetics, favoring mono-iodination.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize intermediates.

- Stoichiometry : Limiting iodine equivalents (1.0–1.2 eq) reduces over-substitution.

- Catalysis : Lewis acids (e.g., ZnCl₂) or palladium catalysts can direct iodination to the 2-position.

Studies on fused thiazole systems highlight the importance of substrate pre-functionalization (e.g., introducing directing groups) to improve selectivity .

Basic: What spectroscopic techniques characterize 2-iodo-4,5-dimethyl-1,3-thiazole, and what spectral features are expected?

- ¹H NMR : Deshielding of the thiazole ring protons (δ 7.5–8.5 ppm) due to iodine’s electron-withdrawing effect. The 4,5-dimethyl groups appear as singlets (δ 2.3–2.6 ppm).

- ¹³C NMR : The C-2 carbon bonded to iodine resonates at δ 90–100 ppm.

- IR : C–I stretch appears as a weak band near 500–600 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 239 (C₅H₇NIS⁺) with isotopic patterns characteristic of iodine (M+2 peak ~97% of M⁺). Reference spectral data for analogous thiazoles validate these features .

Advanced: How does the 2-iodo substituent influence electronic/steric properties and reactivity in cross-coupling reactions?

The iodine atom:

- Electronically : Withdraws electron density via inductive effects, activating the thiazole ring toward nucleophilic aromatic substitution (e.g., Suzuki coupling at C-2).

- Sterically : The bulky iodine may hinder reactions at adjacent positions but facilitates oxidative addition in palladium-catalyzed couplings (e.g., Stille or Ullmann reactions).

Studies on diiodo-thiadiazoles demonstrate efficient cross-coupling at iodine-substituted sites under mild conditions (e.g., Pd(PPh₃)₄, 60°C) .

Basic: What storage conditions stabilize this compound against decomposition?

- Light sensitivity : Store in amber glass vials to prevent photodehalogenation.

- Moisture : Use desiccants (e.g., silica gel) under inert atmosphere (N₂/Ar).

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.

Similar iodinated heterocycles show stability for >6 months under these conditions .

Advanced: How to design dose-response experiments for evaluating cytotoxic effects of this compound?

- Cell lines : Use cancer (e.g., HepG2) and normal (e.g., L02) cells for comparative toxicity.

- Concentration range : 0–100 µM, with 48-hour exposure.

- Controls : Vehicle (DMSO), positive control (e.g., cisplatin), and blank.

- Assays : MTT for viability (λ = 570 nm), complemented by apoptosis markers (Annexin V/PI). Reference protocols for thiazole derivatives recommend triplicate runs and nonlinear regression for IC₅₀ calculation .

Basic: Which solvents are compatible with this compound in organic synthesis?

- Compatible : Dichloromethane, DMF, THF, and acetonitrile (polar aprotic solvents).

- Avoid : Nucleophilic solvents (e.g., water, alcohols) to prevent iodide displacement.

Solubility tests for analogous thiazoles indicate >50 mg/mL in DMF at 25°C .

Advanced: How to apply computational methods to predict biological interactions of this compound?

- Docking : Use AutoDock Vina to model binding to targets (e.g., kinases), with force fields accounting for iodine’s van der Waals radius.

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Studies on benzimidazole-thiazole hybrids demonstrate strong correlation (R² > 0.85) between computational and experimental data .

Basic: What purification techniques are optimal for this compound?

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.

Iodinated compounds often exhibit lower Rf values than non-halogenated analogs, requiring careful TLC monitoring .

Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?

- Reprodubility checks : Verify compound purity (HPLC ≥95%, ¹H NMR).

- Assay standardization : Use consistent cell lines, exposure times, and controls.

- Meta-analysis : Compare structural analogs (e.g., bromo/methyl derivatives) to identify substituent-activity relationships.

Contradictions in cytotoxicity data for thiazoles are often attributed to variations in cell permeability or off-target effects, necessitating orthogonal assays (e.g., flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.